1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyridine core linked to a 4-methoxyphenethyl group through a urea linkage.
Preparation Methods
The synthesis of 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclocondensation reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Attachment of the 4-methoxyphenethyl group: This step involves the reaction of the pyrazolo[1,5-a]pyridine core with 4-methoxyphenethyl isocyanate under suitable conditions to form the desired urea linkage.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyrimidin-5-yl)urea: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring, which may result in different biological activities.
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridine-3-yl)urea: This derivative has the urea linkage at a different position on the pyrazolo[1,5-a]pyridine core, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-16-4-2-13(3-5-16)6-9-18-17(22)20-14-8-11-21-15(12-14)7-10-19-21/h2-5,7-8,10-12H,6,9H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMUOBMZPKUBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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